molecular formula C12H8N2O4S2 B12553134 Thiophene, 2,2'-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- CAS No. 145473-56-9

Thiophene, 2,2'-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-

Cat. No.: B12553134
CAS No.: 145473-56-9
M. Wt: 308.3 g/mol
InChI Key: HXXRASKNKHZSAG-UHFFFAOYSA-N
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Description

Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- is a complex organic compound that features a thiophene ring system linked by a dinitrobutadiene moiety. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- typically involves the following steps:

    Formation of the Dinitrobutadiene Moiety: This can be achieved through the nitration of butadiene derivatives using nitric acid and sulfuric acid under controlled temperatures.

    Coupling with Thiophene Rings: The dinitrobutadiene intermediate is then coupled with thiophene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (bromine, chlorine) with aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- has several applications in scientific research:

    Organic Electronics: Used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Pharmaceuticals: Investigated for its potential as a pharmacophore in the design of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties, such as sensors and photovoltaic cells.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways:

    Electronic Properties: The conjugated system of the thiophene and dinitrobutadiene moieties allows for efficient electron transport, making it suitable for use in electronic devices.

    Biological Activity: The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-: Unique due to the presence of both thiophene rings and a dinitrobutadiene linker.

    2,3-Dinitrothiophene: Lacks the butadiene linker, resulting in different electronic properties.

    1,4-Dinitrobutadiene: Does not contain thiophene rings, limiting its applications in organic electronics.

Uniqueness

Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- stands out due to its combination of thiophene rings and a dinitrobutadiene linker, providing a unique set of electronic and chemical properties that are advantageous for various applications in electronics, pharmaceuticals, and materials science.

Properties

CAS No.

145473-56-9

Molecular Formula

C12H8N2O4S2

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2,3-dinitro-4-thiophen-2-ylbuta-1,3-dienyl)thiophene

InChI

InChI=1S/C12H8N2O4S2/c15-13(16)11(7-9-3-1-5-19-9)12(14(17)18)8-10-4-2-6-20-10/h1-8H

InChI Key

HXXRASKNKHZSAG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C(C(=CC2=CC=CS2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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